2,4-二氟-6-碘苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

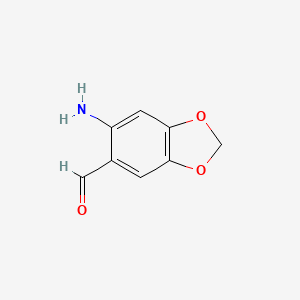

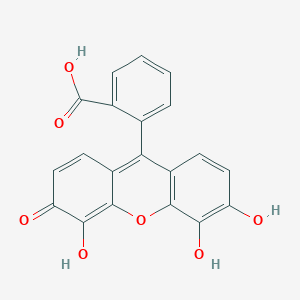

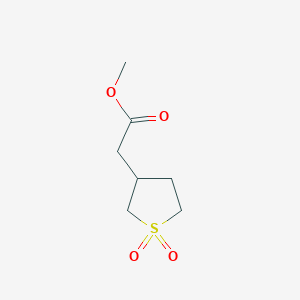

2,4-Difluoro-6-iodoaniline is a halogenated aniline derivative, which is a compound characterized by the presence of an amine group attached to a benzene ring that is further substituted with halogen atoms. In this case, the benzene ring is substituted with two fluorine atoms and one iodine atom. The specific positions of these substituents give the compound its name, indicating the presence of fluorine at the 2 and 4 positions, and iodine at the 6 position relative to the amine group.

Synthesis Analysis

The synthesis of halogenated aromatic compounds, such as 2,4-Difluoro-6-iodoaniline, can be achieved through various methods. One approach is the direct synthesis of aryl(2,4,6-trimethoxyphenyl)iodonium trifluoroacetate salts from aryl iodides, which involves stoichiometric quantities of trifluoroacetic acid and trimethoxybenzene as the counteranion and auxiliary precursors, respectively, under oxidizing conditions. This reaction occurs at mild temperatures and is broad in scope, not requiring a separate anion exchange step to install the trifluoroacetate group . Although the paper does not directly discuss the synthesis of 2,4-Difluoro-6-iodoaniline, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of 2,4-Difluoro-6-iodoaniline would consist of a benzene ring with two fluorine atoms and one iodine atom attached at specified positions, along with an amine group. The presence of halogens and the amine group would influence the electronic distribution within the molecule, potentially affecting its reactivity and interactions with other molecules. The exact molecular structure analysis would require further studies, including spectroscopic and crystallographic techniques, to determine the electronic configuration and molecular geometry.

Chemical Reactions Analysis

Halogenated anilines, such as 2,4-Difluoro-6-iodoaniline, can undergo various chemical reactions. The presence of the iodine atom makes it a potential site for nucleophilic substitution reactions, where the iodine could be replaced by other groups. Additionally, the amine group can participate in reactions typical of amines, such as the formation of amides, Schiff bases, and azo compounds. The fluorine atoms could also influence the reactivity of the compound, making it more resistant to nucleophilic attack at the positions ortho and para to the amine group due to the electron-withdrawing nature of fluorine.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-Difluoro-6-iodoaniline would be influenced by its molecular structure. The presence of halogens, particularly iodine, would likely increase the molecular weight and density of the compound compared to unsubstituted aniline. The electronegativity of the fluorine atoms could affect the acidity of the amine group, potentially making it less basic than aniline. The compound's solubility in various solvents, melting point, boiling point, and stability would be key physical properties to consider. These properties are essential for understanding the compound's behavior in different environments and its suitability for use in chemical reactions or as an intermediate in the synthesis of more complex molecules.

The provided papers do not contain specific case studies or detailed information on 2,4-Difluoro-6-iodoaniline, so the analysis presented here is based on general knowledge of chemistry and the synthesis and reactivity of similar halogenated aromatic compounds .

科学研究应用

电化学氧化研究

2,4-二氟-6-碘苯胺与4-溴苯胺、2,4-二溴苯胺、2,4,6-三溴苯胺和4-碘苯胺密切相关,在乙腈溶液中已对它们的电化学氧化行为进行了研究。这些研究对于了解卤代苯胺的电化学性质至关重要,可以为材料科学和电化学传感器等各个领域的应用提供信息(Kádár等,2001)。

对非键合相互作用的影响

研究氟取代对卤代苯胺(如2,4-二氟-6-碘苯胺)中非键合相互作用的影响,揭示了这些取代物如何影响非共价相互作用的形成。这些相互作用在药物设计领域至关重要,特别是对于氟化或卤代药物-蛋白质复合物形成(Pietruś等,2021)。

钯催化反应

涉及类似于2,4-二氟-6-碘苯胺的化合物的钯催化反应在合成化学中具有重要意义。它们为合成复杂有机化合物(包括喹啉和喹唑啉衍生物)提供了高效途径,这些化合物在制药和有机材料中具有相关性(Mahanty et al., 1997; Xu et al., 2017)。

镍催化环化反应

镍催化类似于2-碘苯胺的化合物的环化反应以产生喹啉衍生物代表了合成有机化学中的另一个重要应用。这种方法因其在合成天然存在的喹啉衍生物方面的效率而受到重视,这些衍生物在各种制药应用中(Korivi & Cheng, 2006)。

光反应研究

了解卤代苯胺的光反应性质,包括类似于2,4-二氟-6-碘苯胺的化合物,对于开发光亲和标记试剂至关重要。这些试剂在生物化学中用于研究蛋白质相互作用和功能(Casado et al., 1995)。

安全和危害

2,4-Difluoro-6-iodoaniline is classified as toxic if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

作用机制

Target of Action

This compound is a derivative of aniline, which is a building block in the synthesis of many pharmaceuticals and is often used in research

Mode of Action

The mode of action of 2,4-Difluoro-6-iodoaniline is not well-established. As a derivative of aniline, it may interact with biological targets through hydrogen bonding, electrostatic interactions, or other types of chemical interactions. The presence of fluorine atoms could enhance the compound’s ability to penetrate biological membranes due to the lipophilic nature of fluorine . .

Biochemical Pathways

The specific biochemical pathways affected by 2,4-Difluoro-6-iodoaniline are currently unknown. Aniline derivatives can participate in a variety of biochemical reactions, but the specific pathways influenced by this compound would depend on its precise molecular targets .

Pharmacokinetics

The pharmacokinetic properties of 2,4-Difluoro-6-iodoaniline, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. Given its structural similarity to other aniline derivatives, it might be expected to have reasonable bioavailability. The presence of fluorine atoms could potentially enhance its metabolic stability, as fluorine is known to resist metabolic degradation . .

Result of Action

As a research compound, it may be used to probe various biological systems, and its effects would depend on the specific experimental context .

Action Environment

The action, efficacy, and stability of 2,4-Difluoro-6-iodoaniline could be influenced by various environmental factors. These might include the pH and composition of the biological medium, the presence of other interacting molecules, and the specific physiological or pathological state of the biological system .

属性

IUPAC Name |

2,4-difluoro-6-iodoaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2IN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXQDOGSRPHRAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)I)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2IN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650472 |

Source

|

| Record name | 2,4-Difluoro-6-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-6-iodoaniline | |

CAS RN |

582319-15-1 |

Source

|

| Record name | 2,4-Difluoro-6-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3,4-Bis(phenylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B1331507.png)

![Thieno[2,3-b]pyridin-3-amine](/img/structure/B1331513.png)

![2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid](/img/structure/B1331515.png)

![5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B1331516.png)

![5-Methylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1331517.png)